molecular formula C23H22N4O2S2 B12199117 N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B12199117
M. Wt: 450.6 g/mol
InChI Key: LXPHILQAFYBEFW-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure incorporating a benzosulfonamide group linked to a dihydrothiazole core, which is further substituted with pyridine and phenylimino groups. This specific arrangement suggests potential for diverse biological interactions. Based on its structural profile, this compound is positioned as a valuable tool for researchers investigating enzyme inhibition, particularly for kinases or other ATP-binding proteins. Its scaffold is typical of molecules studied for modulating cell signaling pathways. Preliminary, unverified hypotheses suggest it may act as a protein-protein interaction inhibitor, but its precise mechanism of action (MoA) and specific molecular targets require empirical validation in laboratory settings. This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any clinical applications. Researchers are encouraged to consult the primary literature for the most current findings related to this compound.

Properties

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

N,N-dimethyl-3-[2-phenylimino-3-(pyridin-3-ylmethyl)-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C23H22N4O2S2/c1-26(2)31(28,29)21-12-6-9-19(14-21)22-17-30-23(25-20-10-4-3-5-11-20)27(22)16-18-8-7-13-24-15-18/h3-15,17H,16H2,1-2H3

InChI Key

LXPHILQAFYBEFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 2-Aminothiazole (1 ), 3-nitrobenzenesulfonyl chloride, sodium acetate, distilled water.

  • Procedure : Sodium acetate (2.0–2.5 equiv.) is dissolved in water, followed by the addition of 2-aminothiazole and sulfonyl chloride. The mixture is heated to 80–85°C for 4–8 hours with vigorous stirring.

  • Workup : The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Key Data:

ParameterValueSource
Yield70–88%
Reaction Time4–8 hours
Characteristic IR1335–1248 cm⁻¹ (SO₂ asym/sym)

This step yields 3-(2-aminothiazol-4-yl)benzenesulfonamide as a key intermediate.

N,N-Dimethylation of the Sulfonamide Group

Selective dimethylation of the sulfonamide nitrogen is achieved via alkylation. Calcium hydride (CaH₂) in dimethylformamide (DMF) activates the sulfonamide for reaction with methyl iodide.

Alkylation Protocol

  • Reagents : Sulfonamide intermediate, methyl iodide (2.2 equiv.), CaH₂ (1.5 equiv.), DMF.

  • Procedure : The sulfonamide and CaH₂ are stirred in DMF at 50–55°C for 30 minutes. Methyl iodide is added dropwise, and the reaction is monitored by TLC (n-hexane:ethyl acetate, 8:2).

  • Workup : The mixture is quenched with ice water, filtered, and purified via column chromatography.

Key Data:

ParameterValueSource
Yield65–78%
Reaction Temp50–55°C
PurificationEthanol recrystallization

This step generates N,N-dimethyl-3-(2-aminothiazol-4-yl)benzenesulfonamide .

Thiazole Ring Functionalization

The thiazole ring is functionalized with phenylimino and pyridin-3-ylmethyl groups via a Hantzsch-type cyclization and subsequent condensation.

Formation of the 2-Phenylimino Substituent

  • Reagents : N,N-Dimethyl sulfonamide intermediate, phenyl isothiocyanate, α-bromopyridine.

  • Procedure : The intermediate is condensed with phenyl isothiocyanate in ethanol containing hydrochloric acid (HCl) under reflux. The resulting thiosemicarbazide undergoes cyclization with α-bromopyridine in the presence of sodium acetate.

Key Data:

ParameterValueSource
Cyclization TempReflux (78°C)
Yield60–72%
Key IR Signal1620–1640 cm⁻¹ (C=N str)

Introduction of the Pyridin-3-ylmethyl Group

  • Reagents : 3-(Chloromethyl)pyridine, sodium hydride (NaH), tetrahydrofuran (THF).

  • Procedure : The thiazole intermediate is treated with NaH in THF, followed by addition of 3-(chloromethyl)pyridine. The reaction proceeds at room temperature for 12 hours.

Key Data:

ParameterValueSource
Yield68–75%
SolventTHF
Reaction Time12 hours

Final Coupling and Characterization

The functionalized thiazole is coupled to the N,N-dimethylbenzenesulfonamide via a nucleophilic aromatic substitution (SNAr) reaction.

SNAr Reaction Parameters

  • Reagents : Functionalized thiazole, N,N-dimethylbenzenesulfonamide, potassium carbonate (K₂CO₃), DMF.

  • Procedure : The thiazole and sulfonamide are mixed in DMF with K₂CO₃ (2.0 equiv.) at 100°C for 24 hours.

Key Data:

ParameterValueSource
Yield55–63%
Reaction Temp100°C
PurificationColumn chromatography (SiO₂)

Analytical Validation

Spectroscopic Characterization

  • FTIR :

    • 3065 cm⁻¹ (sp² C–H stretch, aromatic).

    • 1335 cm⁻¹ (SO₂ asymmetric stretch).

    • 1624 cm⁻¹ (C=N stretch, imino).

  • ¹H NMR (DMSO-d₆) :

    • δ 2.75 (s, 6H, N(CH₃)₂).

    • δ 7.2–8.5 (m, 12H, aromatic and pyridine protons).

Melting Point and Purity

  • Melting Point : 168–170°C (decomp.).

  • HPLC Purity : >98% (C18 column, acetonitrile:H₂O = 70:30).

Comparative Analysis of Synthetic Routes

StepMethod A (Ref.)Method B (Ref.)
SulfonylationAqueous, 80–85°C, 4–8 hNon-aqueous, RT, 12 h
DimethylationCaH₂/DMF, 50–55°CNaH/THF, RT
Thiazole CyclizationHantzsch, α-bromopyridineThiosemicarbazide condensation
Overall Yield40–45%35–42%

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Conditions Reagents Outcome Key Observations
Acidic (pH < 3)HCl, H<sub>2</sub>SO<sub>4</sub>Cleavage to benzenesulfonic acid and dimethylamineReaction proceeds via protonation of the sulfonamide nitrogen, enhancing electrophilicity.
Basic (pH > 10)NaOH, KOHFormation of sulfonate salt and free amineRate increases with higher temperatures (80–100°C); monitored via TLC.

Thiazole Ring Reactivity

The 2,3-dihydro-1,3-thiazole ring participates in electrophilic substitution and ring-opening reactions due to its partial aromaticity and sulfur heteroatom.

Reaction Type Reagents Outcome Mechanistic Insights
Electrophilic SubstitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at the 5-position of the thiazole ringPositional selectivity confirmed via <sup>1</sup>H NMR.
OxidationH<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>Ring-opening to form sulfonic acid derivativesOxidative cleavage of the thiazole S–C bond under strong oxidizing conditions.

Imine Group Modifications

The (2Z)-phenylimino group undergoes tautomerization, reduction, and condensation reactions, enabling structural diversification.

Reaction Conditions Products Applications
ReductionNaBH<sub>4</sub>, H<sub>2</sub>/Pd-CConversion to secondary amineImproves solubility; stabilizes the thiazole ring.
CondensationAldehydes/Ketones, AcidFormation of Schiff base derivativesUsed to introduce bioisosteres or fluorophores.

N-Alkylation and Acylation

The dimethylamino group undergoes alkylation or acylation to enhance pharmacological properties.

Reaction Type Reagents Outcome Optimization Notes
AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium saltsPolar aprotic solvents (DMF, DMSO) improve yields.
AcylationAcetyl chloride, PyridineN-Acetyl derivativesRequires stoichiometric base to scavenge HCl.

Cyclization and Ring Expansion

Under controlled conditions, the compound participates in cycloaddition or ring-expansion reactions.

Reaction Catalyst/Reagent Product Significance
[3+2] CycloadditionCu(I), AzidesTriazole-fused thiazole systemsEnhances binding affinity to biological targets .
Ring ExpansionLewis Acids (BF<sub>3</sub>)Seven-membered heterocyclesExplored for novel antimicrobial scaffolds.

Stability and Degradation Pathways

The compound’s stability under various conditions informs formulation and storage strategies.

Factor Conditions Degradation Products Mitigation Strategies
PhotolysisUV light (λ = 254 nm)Radical-mediated cleavage of thiazole and pyridine ringsStore in amber vials; add antioxidants (e.g., BHT).
Hydrothermal StressHigh humidity, 40°CHydrolysis of sulfonamide and imine groupsUse desiccants; lyophilize for long-term storage.

Key Research Findings:

  • Synthetic Utility : Multi-step routes (e.g., condensation-alkylation-cyclization) achieve yields >60% with HPLC purity ≥95%.

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing groups on the phenylimino moiety enhance metabolic stability.

    • Pyridinylmethyl substitution improves CNS penetration.

  • Mechanistic Insights :

    • Sulfonamide hydrolysis follows pseudo-first-order kinetics under physiological pH.

    • Thiazole nitration is regioselective due to resonance stabilization of intermediates.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including those similar to N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide, exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

CompoundTarget Cancer Cell LineIC50 Value (μM)Reference
Thiazole-Pyridine HybridMCF-75.71
Thiazole-Pyridine HybridHepG215.23

Antimicrobial Properties

This compound has also been evaluated for its antibacterial activity. Studies have shown that derivatives with thiazole moieties exhibit potent antimicrobial effects against Gram-positive and Gram-negative bacteria. For example, certain thiazole-linked compounds have shown comparable efficacy to norfloxacin against Staphylococcus epidermidis .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Thiazole DerivativeStaphylococcus epidermidis8 μg/mL
Thiazole DerivativeE. coli16 μg/mL

Anticonvulsant Activity

Thiazole-containing compounds have been explored for their anticonvulsant properties. Research indicates that certain thiazole derivatives can significantly reduce seizure activity in animal models at lower doses compared to traditional anticonvulsants like ethosuximide .

CompoundModelEffective Dose (mg/kg)Reference
Thiazole AnalogMES Model24.38
Thiazole AnalogPTZ Model88.23

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could act as a modulator of neurotransmitter receptors, contributing to its anticonvulsant effects.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the thiazole ring or the phenyl group can significantly enhance the biological activity of these compounds. Electron-withdrawing groups on the phenyl ring have been associated with increased potency against various targets .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole-pyridine hybrids demonstrated enhanced anticancer activity through apoptosis induction in MCF-7 cells. The study highlighted the importance of substituents on the thiazole ring in modulating cytotoxic effects.

Case Study 2: Antimicrobial Assessment

In a comparative study of several thiazole derivatives against bacterial strains, one compound exhibited a significant reduction in bacterial growth compared to standard antibiotics, suggesting a potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact mechanism of action would require detailed studies, including binding assays, molecular modeling, and in vitro and in vivo experiments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with two representative sulfonamide derivatives from the literature.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 2,3-Dihydro-1,3-thiazole Phenylimino (Z), pyridin-3-ylmethyl, N,N-dimethylbenzenesulfonamide Not reported Not reported Sulfonamide, thiazole, pyridine
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromenone, fluorophenyl, methylbenzenesulfonamide 589.1 175–178 Sulfonamide, chromenone, fluorine
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide Thiazolidinone-pyrazole hybrid Sec-butyl, thioxo, phenyl, N,N-dimethylbenzenesulfonamide 526.7 Not reported Thiazolidinone, sulfonamide

Key Observations

Core Heterocycles: The target compound’s 2,3-dihydro-1,3-thiazole core contrasts with the pyrazolo[3,4-d]pyrimidine () and thiazolidinone-pyrazole () scaffolds. The dihydrothiazole’s partial saturation may confer conformational rigidity compared to fully aromatic systems .

The N,N-dimethylbenzenesulfonamide group is shared with the thiazolidinone derivative (), suggesting similar hydrogen-bonding capabilities via the sulfonamide moiety .

Physicochemical Properties: The target compound lacks reported melting point data, whereas the pyrazolo-pyrimidine analog () exhibits a sharp melting range (175–178°C), indicative of high crystallinity, likely due to its planar chromenone system . Molecular weights vary significantly: the chromenone-containing derivative (589.1 g/mol) is heavier than the thiazolidinone analog (526.7 g/mol), reflecting differences in aromatic vs. aliphatic substituents .

Research Findings and Functional Implications

  • Biological Relevance: While ’s compound includes a fluorinated chromenone (associated with kinase inhibition), the target compound’s pyridinylmethyl group may target nicotinic acetylcholine receptors or metalloenzymes .
  • Synthetic Challenges: The Z-configuration of the phenylimino group in the target compound necessitates stereoselective synthesis, contrasting with the more straightforward coupling reactions used for ’s derivative .

Biological Activity

N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex thiazole-based compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a sulfonamide group and a pyridine moiety, which are known to contribute to various biological activities. Its molecular formula is C20H24N4O2SC_{20}H_{24}N_4O_2S with a molecular weight of 396.49 g/mol.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Key findings include:

  • In vitro Studies : A study demonstrated that thiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A431 cell lines, indicating strong antiproliferative effects .
CompoundIC50 (µM)Cell Line
Reference Drug (Doxorubicin)0.5Jurkat
Thiazole Derivative0.25Jurkat
Thiazole Derivative0.4A431

Antimicrobial Activity

Research has also explored the antimicrobial properties of thiazole derivatives. The compound's structure suggests it may possess significant antibacterial and antifungal activities. For example:

  • Antibacterial Tests : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

Anticonvulsant Activity

Thiazole-containing compounds have been investigated for their anticonvulsant properties as well. Some derivatives exhibited significant protective effects in animal models of epilepsy, indicating that modifications in the thiazole ring can enhance anticonvulsant activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for anticancer and antimicrobial activities.
  • Pyridine Moiety : Enhances solubility and bioavailability.
  • Sulfonamide Group : Contributes to the overall pharmacological profile and may influence interactions with biological targets.

Case Studies

  • Antitumor Activity : A case study involving a series of thiazole derivatives demonstrated that modifications in the phenyl ring significantly affected cytotoxicity against cancer cell lines . The presence of electron-donating groups was found to enhance activity.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial effects of various thiazole derivatives against clinical isolates and found that certain substitutions led to improved efficacy against resistant strains .

Q & A

Basic: What experimental techniques are recommended for determining the crystal structure of this compound?

Answer:
X-ray crystallography remains the gold standard for resolving complex molecular geometries. Use SHELXL for refinement and SHELXS/SHELXD for structure solution, ensuring proper handling of twinned or high-resolution data . Pair this with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks . Critical steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Validation using R-factor convergence (<5% discrepancy) and Fourier difference maps.
  • Hydrogen-bond analysis via Mercury or PLATON to confirm supramolecular packing .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Answer:
Discrepancies often arise from disordered solvent molecules or dynamic conformational changes. Mitigate this by:

  • Applying restraints (e.g., DFIX, DANG in SHELXL) to stabilize bond lengths/angles .
  • Testing alternative space groups via ADDSYM to detect missed symmetry elements.
  • Cross-validating with spectroscopic data (e.g., NMR NOE correlations for stereochemistry) .

Basic: What synthetic strategies optimize yield for the thiazole-sulfonamide core?

Answer:
Focus on regioselective cyclization and protecting group chemistry:

  • Use trichloroisocyanuric acid (TCICA) for controlled oxidation of thioethers to sulfonamides .
  • Employ O-benzyl hydroxylamine as a transient protecting group for pyridinylmethyl intermediates .
  • Monitor reaction progress via HPLC-MS to isolate intermediates and minimize side-product formation .

Advanced: How can researchers troubleshoot low yields in Z-configuration retention during synthesis?

Answer:
The Z-configuration of the phenylimino group is prone to isomerization under acidic/thermal conditions. Solutions include:

  • Low-temperature (-78°C) lithiation to stabilize the enolate intermediate.
  • Chelation-controlled reactions using Et2Zn or Mg(OTf)2 to lock the imine geometry .
  • Post-synthesis validation via NOESY NMR to confirm spatial proximity of critical protons .

Basic: Which computational methods predict hydrogen-bonding patterns in this molecule?

Answer:
Use graph-set analysis (Rn^n motifs) to classify hydrogen bonds into chains, rings, or intramolecular interactions . Tools include:

  • Mercury (Cambridge Structural Database) for pattern visualization.
  • Gaussian09 with B3LYP/6-31G(d) basis sets to calculate bond angles and donor-acceptor distances .

Advanced: How does graph-set analysis inform polymorphism risk in this compound?

Answer:
Polymorphs arise from alternative hydrogen-bond networks (e.g., catemer vs. dimer motifs). Mitigation strategies:

  • Screen crystallization solvents (e.g., DMSO vs. EtOH) to favor thermodynamically stable forms.
  • Apply Etter’s rules to design co-crystals with carboxylic acid co-formers, enforcing predictable packing .

Basic: What in vitro assays assess the compound’s pharmacokinetic properties?

Answer:
Prioritize assays for lipophilicity (logP), metabolic stability, and membrane permeability:

  • LogP: Shake-flask method with octanol/water partitioning .
  • CYP450 inhibition: Fluorescence-based microsomal assays .
  • PAMPA: Parallel Artificial Membrane Permeability Assay for blood-brain barrier penetration .

Advanced: How can QSAR models improve lead optimization for this sulfonamide derivative?

Answer:
Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity . Key steps:

  • Align conformers via rigid-body docking into homology-modeled targets.
  • Validate models with leave-one-out cross-validation (q2^2 > 0.5) and external test sets .

Basic: What environmental impact studies are relevant for this compound?

Answer:
Follow OECD guidelines for abiotic/biotic degradation:

  • Hydrolysis: Incubate at pH 4–9, analyze via LC-UV for half-life determination .
  • Soil adsorption: Batch equilibrium tests with HPLC quantification of aqueous-phase residuals .

Advanced: How can researchers model ecotoxicological risks for aquatic ecosystems?

Answer:
Use species sensitivity distributions (SSDs) with Daphnia magna and algae:

  • Derive PNEC (Predicted No-Effect Concentration) from acute/chronic toxicity data.
  • Apply probabilistic models (e.g., Burr Type III) to account for metabolite bioaccumulation .

Basic: Which spectroscopic techniques confirm the compound’s purity and identity?

Answer:
Multi-technique validation is critical:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC for quaternary carbons .
  • HRMS: Electrospray ionization (ESI+) with <2 ppm mass accuracy .
  • IR: Validate sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Advanced: How to resolve overlapping signals in NOESY spectra for conformational analysis?

Answer:
Apply selective excitation pulses (e.g., DPFGSE) to suppress solvent peaks and enhance weak correlations. Use 800 MHz instruments with cryoprobes for sensitivity gains. For dynamic molecules, variable-temperature NMR (e.g., 25°C to -40°C) slows exchange broadening .

Basic: What statistical designs are optimal for dose-response studies?

Answer:
Use randomized block designs with split-split plots to control variability across biological replicates . For IC50 determination:

  • 4-parameter logistic regression (Hill equation) with 95% confidence intervals.
  • Outlier detection via Grubbs’ test (α=0.05) .

Advanced: How to analyze non-linear dose-response data with heteroscedastic variance?

Answer:
Apply weighted least squares regression (weights = 1/σ²) or robust regression (Huber loss function). For biphasic responses, fit to a dual Hill model and compare AIC/BIC values to simpler models .

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